molecular formula C12H26O6 B15344384 Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol CAS No. 11138-45-7

Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol

Cat. No.: B15344384
CAS No.: 11138-45-7
M. Wt: 266.33 g/mol
InChI Key: MKTTVBSRYXIYCV-UHFFFAOYSA-N
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Description

Properties

CAS No.

11138-45-7

Molecular Formula

C12H26O6

Molecular Weight

266.33 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;heptanoic acid

InChI

InChI=1S/C7H14O2.C5H12O4/c1-2-3-4-5-6-7(8)9;6-1-5(2-7,3-8)4-9/h2-6H2,1H3,(H,8,9);6-9H,1-4H2

InChI Key

MKTTVBSRYXIYCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)O.C(C(CO)(CO)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol typically involves the esterification reaction between heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is typically heated to temperatures between 100-150°C, and the process may be carried out under reduced pressure to enhance the removal of water and improve the yield of the ester.

Chemical Reactions Analysis

Types of Reactions: Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol in the presence of water and an acid or base catalyst.

    Transesterification: The ester can react with another alcohol to form a different ester and release 2,2-bis(hydroxymethyl)-1,3-propanediol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol.

    Transesterification: New esters and 2,2-bis(hydroxymethyl)-1,3-propanediol.

    Oxidation: Carboxylic acids and aldehydes.

Scientific Research Applications

Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol has several applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.

    Industry: Utilized in the production of lubricants, plasticizers, and coatings due to its stability and desirable physical properties.

Mechanism of Action

The mechanism by which heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol exerts its effects involves the interaction of its ester functional group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol. In transesterification reactions, the ester group reacts with alcohols to form new esters, facilitated by acid or base catalysts.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
  • Synonyms: Pentaerythritol heptanoate, Heptanoic acid pentaerythritol ester .
  • CAS No.: 11138-45-7 .
  • Molecular Formula : C₁₂H₂₄O₅ .
  • Molecular Weight : 266.33 g/mol .

Structural Features: The compound is formed by esterifying heptanoic acid (C₇H₁₄O₂) with pentaerythritol (2,2-bis(hydroxymethyl)-1,3-propanediol, C₅H₁₂O₄). Pentaerythritol provides a tetrafunctional core, enabling up to four ester linkages, though the exact substitution pattern (mono-, di-, tri-, or tetra-ester) depends on synthesis conditions .

Comparison with Structurally Similar Compounds

Structural Comparison

Compound Name Core Polyol Esterified Acid(s) CAS No. Molecular Formula
This compound Pentaerythritol Heptanoic acid 11138-45-7 C₁₂H₂₄O₅
Trimethylolpropane triheptanoate Trimethylolpropane Heptanoic acid 1217644-72-8 C₂₇H₅₀O₆
Pentaerythritol oleate Pentaerythritol Oleic acid (C18:1) 85536-07-8 C₃₇H₆₈O₆
Dipentaerythrityl hexacaprylate/hexacaprate Dipentaerythritol Decanoic acid, octanoic acid 68130-24-5 C₄₂H₇₆O₁₄
Heptanoic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol Trimethylolpropane derivative Heptanoic acid 67762-64-5 C₂₀H₃₈O₆

Key Observations :

  • Polyol Core : Pentaerythritol derivatives (e.g., dipentaerythritol) increase branching and esterification sites, enhancing thermal stability and viscosity .
  • Acid Chain Length: Longer acids (e.g., oleic acid) improve hydrophobicity and lubricity, while shorter acids (heptanoic acid) enhance solubility in polar solvents .

Physical and Chemical Properties

Property Heptanoic Acid-Pentaerythritol Ester Trimethylolpropane Triheptanoate Pentaerythritol Oleate
Molecular Weight (g/mol) 266.33 494.68 608.91
Density (g/cm³) - - 1.006
Boiling Point (°C) - - 523.6 (at 760 mmHg)
Melting Point (°C) - - 165.5

Notes:

  • Data gaps exist for the target compound’s density and phase transition temperatures, but analogs like pentaerythritol oleate suggest similar trends .
  • Trimethylolpropane triheptanoate’s higher molecular weight correlates with increased viscosity, making it suitable for lubricants (e.g., Reolube LT 2100) .

Biological Activity

Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including toxicity studies, skin irritation potential, and metabolic behavior.

Chemical Structure and Properties

Heptanoic acid is a medium-chain fatty acid, while 2,2-bis(hydroxymethyl)-1,3-propanediol is a diol that contributes to the hydrophilicity of the ester. The combination of these two components results in a compound with unique physicochemical properties that may influence its biological activity.

Biological Activity Overview

1. Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of any chemical compound. Heptanoic acid and its esters have been evaluated for acute and chronic toxicity:

  • Acute Toxicity : In studies involving rats, the oral LD50 (lethal dose for 50% of the population) for related compounds was found to be significantly high, indicating low acute toxicity. For instance, an analogue compound exhibited an LD50 of 11,260 mg/kg bw via oral administration .
  • Dermal and Inhalation Toxicity : Similar studies indicated low dermal toxicity with an LD50 of 20 mL/kg bw in rabbits . No deaths were reported during inhalation exposure tests.

2. Skin Irritation and Sensitization

The potential for skin irritation and sensitization was assessed through various methods:

  • In Vitro Testing : The Hen’s Egg Test - Chorioallantoic Membrane (HET-CAM) assay indicated no significant irritation potential when exposed to the compound . The average irritation score was recorded as 0.00.
  • Human Patch Testing : In human subjects, no significant skin irritation or sensitization was observed during patch tests with high concentrations of related esters .

Metabolic Behavior

Metabolism studies reveal how heptanoic acid esters are processed in biological systems:

  • Absorption and Distribution : Studies using radiolabeled compounds demonstrated that heptanoic acid esters are readily metabolized after ingestion. The absorption rate was estimated at approximately 2.08% dermally in test conditions .
  • Biotransformation : The metabolic pathways involve hydrolysis into heptanoic acid and the corresponding alcohols, which can further undergo oxidation or conjugation reactions.

Case Studies

Several case studies highlight the biological relevance of heptanoic acid esters:

Summary of Findings

Parameter Result
Acute Oral Toxicity (LD50)~11,260 mg/kg bw
Dermal Toxicity (LD50)20 mL/kg bw
Skin IrritationNo significant irritation observed
IL-1α ReleaseInduced at 0.1% concentration
Dermal Absorption~2.08%

Q & A

Basic: What are the standard synthetic protocols for preparing heptanoic acid ester with 2,2-bis(hydroxymethyl)-1,3-propanediol?

Methodological Answer:
The compound is typically synthesized via esterification or condensation reactions . A common approach involves reacting heptanoic acid with 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol derivative) under acidic catalysis (e.g., p-toluenesulfonic acid, p-TSA) in a solvent like benzene or toluene. Temperature is maintained between 80–120°C to drive off water and improve yield. For condensation-based routes, aldehydes are used to form acetals or esters, as demonstrated in diacetal synthesis protocols . Post-synthesis, the product is purified via recrystallization or column chromatography and characterized using 1H NMR (to confirm ester linkages and hydroxyl consumption) and IR spectroscopy (to identify carbonyl stretches at ~1730 cm⁻¹) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this ester?

Methodological Answer:
Key techniques include:

  • 1H NMR : To confirm ester formation by observing shifts in hydroxyl (-OH) proton signals (disappearance at δ 3.5–4.0 ppm) and emergence of ester carbonyl-proximal methylene/methyl groups (δ 1.2–2.5 ppm) .
  • IR Spectroscopy : Detection of ester C=O stretches (~1730 cm⁻¹) and hydroxyl group absorption (~3400 cm⁻¹, reduced post-esterification) .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, and O .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C for similar hyperbranched esters .

Advanced: How can reaction conditions be optimized to improve esterification yield and purity?

Methodological Answer:
Optimization strategies include:

  • Catalyst Selection : p-TSA is preferred over homogeneous acids (e.g., H₂SO₄) due to reduced side reactions .
  • Molar Ratios : A 10–20% excess of heptanoic acid ensures complete conversion of hydroxyl groups .
  • Temperature Control : Gradual heating (80–120°C) prevents decomposition of heat-sensitive intermediates .
  • Solvent Choice : Non-polar solvents (e.g., toluene) facilitate azeotropic removal of water, shifting equilibrium toward ester formation .
  • Post-Reaction Workup : Neutralization of residual acid with NaHCO₃ minimizes hydrolysis during purification .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this ester?

Methodological Answer:
Discrepancies in thermal stability (e.g., decomposition ranges in TGA) may arise from:

  • Structural Branching : Hyperbranched derivatives (e.g., HP–OH polymers) exhibit higher thermal stability due to crosslinking .
  • Atmosphere Effects : Oxidative vs. inert atmospheres (N₂ vs. air) alter decomposition pathways; comparative TGA under both conditions is recommended .
  • Impurity Profiles : Residual catalysts or unreacted monomers lower stability. Use HPLC-MS or GC-MS to identify impurities and refine purification protocols .

Advanced: What role does the ester group play in enhancing polymer composite performance?

Methodological Answer:
In epoxy composites, the ester acts as a hyperbranched modifier to:

  • Improve Interfacial Adhesion : The ester’s hydroxyl termini form hydrogen bonds with epoxy matrices, increasing interfacial shear strength (IFSS) by up to 78.2% .
  • Enhance Crosslinking Density : Branched structures reduce free volume, improving mechanical rigidity and thermal resistance .
  • Mitigate Stress Cracking : Flexible aliphatic chains (heptanoic acid) absorb mechanical stress, as validated via dynamic mechanical analysis (DMA) .

Advanced: How can computational modeling aid in predicting the ester’s reactivity in novel polymer systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model ester-epoxy interactions to predict compatibility and optimize curing conditions .
  • Density Functional Theory (DFT) : Calculate activation energies for esterification or hydrolysis reactions under varying pH/temperature .
  • Quantitative Structure-Property Relationship (QSPR) : Correlate branching degree (via GPC data) with observed mechanical properties to design tailored derivatives .

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